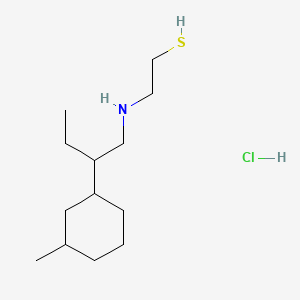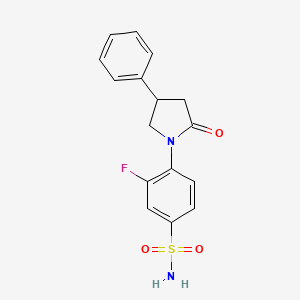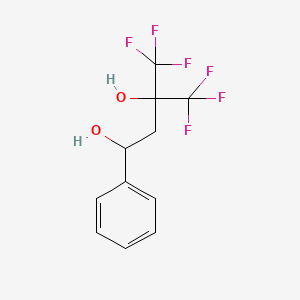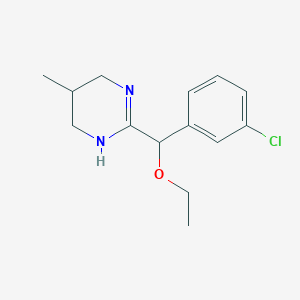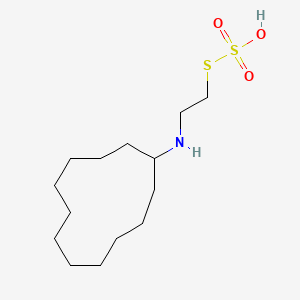
2-Cyclododecylaminoethanethiol hydrogen sulfate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) is a complex organic compound that features a cyclododecyl group attached to an aminoethanethiol backbone, which is further esterified with hydrogen sulfate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) typically involves multiple steps. One common method includes the reaction of cyclododecylamine with 2-chloroethanethiol to form 2-cyclododecylaminoethanethiol. This intermediate is then reacted with sulfuric acid to produce the hydrogen sulfate ester. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity .
Types of Reactions:
Oxidation: The thiol group in 2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to break the ester bond, yielding the corresponding alcohol and sulfate ion.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and sulfate ions.
Substitution: Various substituted aminoethanethiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Tetradecyl hydrogen sulfate (ester): An anionic surfactant used in the treatment of varicose veins.
Dodecyl sulfate-based anionic surface-active ionic liquids: Used in various industrial applications.
Uniqueness: 2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) is unique due to its cyclododecyl group, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
37018-33-0 |
|---|---|
Molekularformel |
C14H29NO3S2 |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
(2-sulfosulfanylethylamino)cyclododecane |
InChI |
InChI=1S/C14H29NO3S2/c16-20(17,18)19-13-12-15-14-10-8-6-4-2-1-3-5-7-9-11-14/h14-15H,1-13H2,(H,16,17,18) |
InChI-Schlüssel |
ZGSIHLYVXVPDJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(CCCCC1)NCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


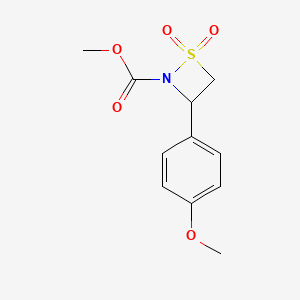
![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)

![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
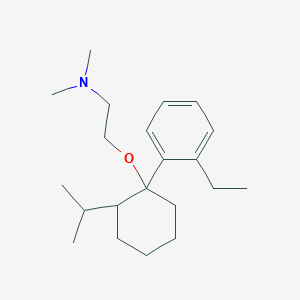

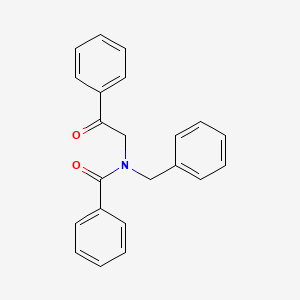
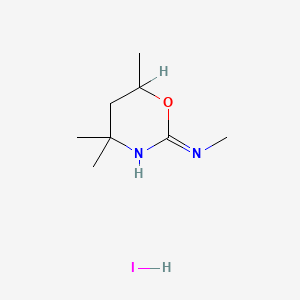
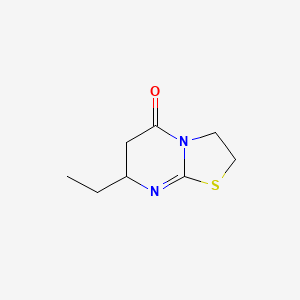
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)
